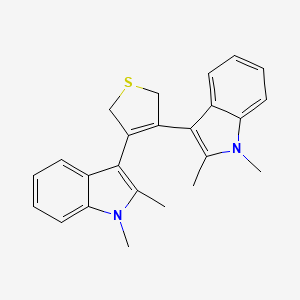
1H-Indole, 3,3'-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure with two indole units connected by a thiophene ring, making it an interesting subject for scientific research and industrial applications .
Preparation Methods
The synthesis of 1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] involves several steps:
Reaction Conditions: The thiophene ring is introduced through a cyclization reaction, where the indole units are linked via a sulfur-containing intermediate.
Industrial Production Methods: Industrial production may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] undergoes various chemical reactions:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles.
Scientific Research Applications
1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors:
Comparison with Similar Compounds
1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] can be compared with other indole derivatives:
Similar Compounds: Examples include 1H-Indole-3-carboxaldehyde, 1H-Indole-2-carboxylic acid, and 1H-Indole-3-acetic acid.
This comprehensive overview highlights the significance of 1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and application.
Properties
CAS No. |
214552-81-5 |
|---|---|
Molecular Formula |
C24H24N2S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-[4-(1,2-dimethylindol-3-yl)-2,5-dihydrothiophen-3-yl]-1,2-dimethylindole |
InChI |
InChI=1S/C24H24N2S/c1-15-23(17-9-5-7-11-21(17)25(15)3)19-13-27-14-20(19)24-16(2)26(4)22-12-8-6-10-18(22)24/h5-12H,13-14H2,1-4H3 |
InChI Key |
XYJBQWYNZDEWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=C(CSC3)C4=C(N(C5=CC=CC=C54)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















